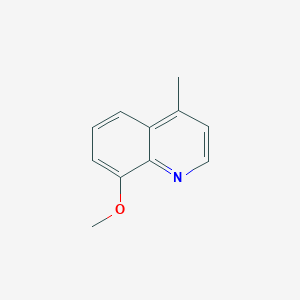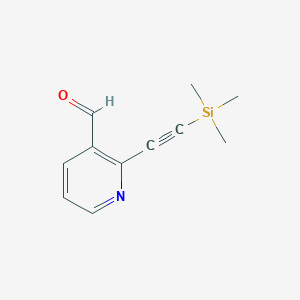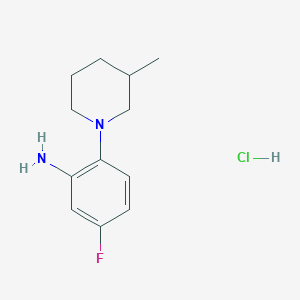
5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride: is a chemical compound with the molecular formula C12H18ClFN2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 5-position and a 3-methylpiperidin-1-yl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride typically involves the following steps:
Nitration: The starting material, 5-fluoroaniline, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The resulting 2-amino-5-fluoroaniline is then reacted with 3-methylpiperidine under basic conditions to form the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the fluorine-substituted aniline ring can yield various reduced products, depending on the reducing agent used.
Substitution: The aniline ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Various reduced aniline derivatives.
Substitution: Functionalized aniline derivatives with additional substituents on the aromatic ring.
科学研究应用
5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidine ring contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use.
相似化合物的比较
Similar Compounds
2-(3-Methylpiperidin-1-yl)aniline: Lacks the fluorine substitution, resulting in different chemical properties and biological activity.
5-Fluoro-2-(piperidin-1-yl)aniline: Similar structure but without the methyl group on the piperidine ring, affecting its steric and electronic properties.
5-Fluoro-2-(3-methylpiperidin-1-yl)benzamide: Contains an amide group instead of an amine, leading to different reactivity and applications.
Uniqueness
5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride is unique due to the presence of both the fluorine atom and the 3-methylpiperidin-1-yl group. This combination imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for research and development.
属性
IUPAC Name |
5-fluoro-2-(3-methylpiperidin-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.ClH/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14;/h4-5,7,9H,2-3,6,8,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZVOVZVEMAWOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808518 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1185302-63-9 |
Source


|
| Record name | Benzenamine, 5-fluoro-2-(3-methyl-1-piperidinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

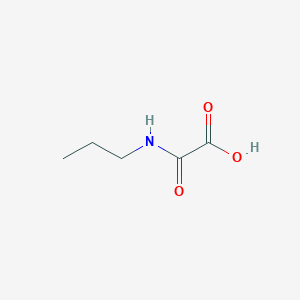
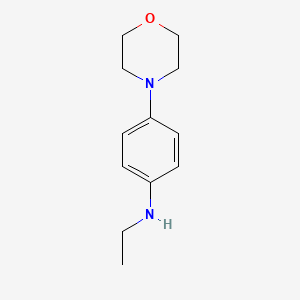
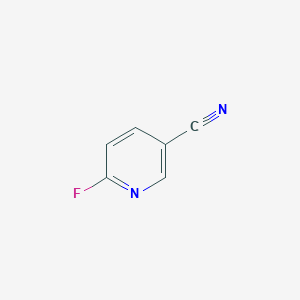
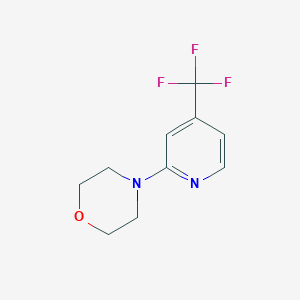
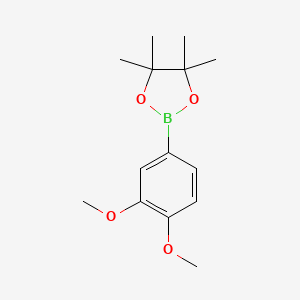


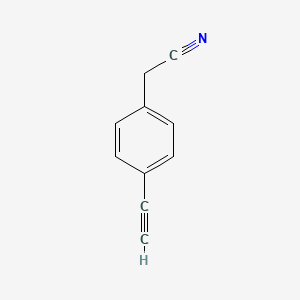
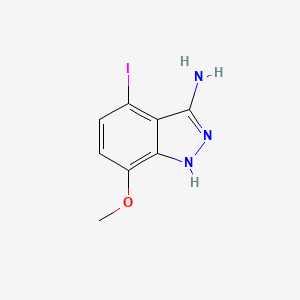
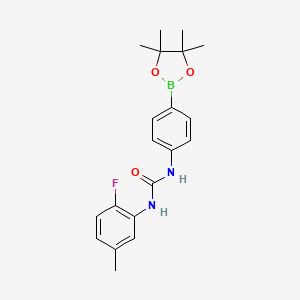
![Methyl 2-[4-(2-aminoethoxy)phenyl]acetate](/img/structure/B1316030.png)
